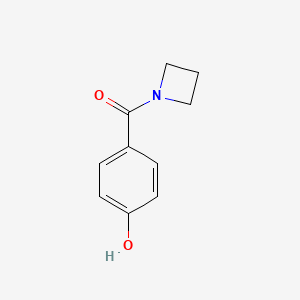

4-(Azetidin-1-ylcarbonyl)phenol

Beschreibung

Eigenschaften

Molekularformel |

C10H11NO2 |

|---|---|

Molekulargewicht |

177.20 g/mol |

IUPAC-Name |

azetidin-1-yl-(4-hydroxyphenyl)methanone |

InChI |

InChI=1S/C10H11NO2/c12-9-4-2-8(3-5-9)10(13)11-6-1-7-11/h2-5,12H,1,6-7H2 |

InChI-Schlüssel |

APYYLTZBCALLJB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(C1)C(=O)C2=CC=C(C=C2)O |

Herkunft des Produkts |

United States |

Physicochemical Profiling of 4-(Azetidin-1-ylcarbonyl)phenol: A Technical Blueprint for Azetidine-Based Scaffolds

Executive Summary: The Azetidine-Amide-Phenol Axis

In contemporary drug discovery, the transition from planar, sp2 -rich molecules to three-dimensional, sp3 -rich architectures is a fundamental strategy for improving clinical success rates. 4-(Azetidin-1-ylcarbonyl)phenol (Molecular Formula: C10H11NO2 ; MW: 177.20 g/mol ) represents a highly privileged structural motif. It combines the rigid, compact geometry of an azetidine ring with a hydrogen-bonding phenol moiety, bridged by an amide linker.

Historically, four-membered nitrogen heterocycles were avoided due to synthetic intractability and perceived ring strain. However, azetidines have emerged as a cornerstone of modern medicinal chemistry, offering a unique conformational rigidity that sits perfectly between highly strained aziridines and highly flexible pyrrolidines[1]. This whitepaper dissects the physicochemical properties of 4-(Azetidin-1-ylcarbonyl)phenol, explaining the causality behind its structural advantages and detailing the self-validating protocols required to characterize such scaffolds for in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Mechanistic Insights: Why this Scaffold Works

To understand the utility of 4-(Azetidin-1-ylcarbonyl)phenol, we must deconstruct its three core components:

-

The Azetidine Ring (Conformational Constraint): The azetidine ring forces the attached amide into a highly specific geometry. Crystal structure analyses of azetidine-containing peptides demonstrate that the azetidine ring acts as a superior isostere for a trans-amide bond [2]. By restricting conformational freedom, the scaffold reduces the entropic penalty upon binding to a target protein, thereby increasing binding affinity. Furthermore, azetidines possess lower lipophilicity and higher metabolic stability compared to their larger piperidine or pyrrolidine counterparts.

-

The Amide Linker (Pyramidalization): The strain of the four-membered ring induces a slight pyramidalization of the amide nitrogen. This subtle distortion from perfect sp2 planarity limits undesired intramolecular hydrogen bonding, promoting a pre-organized, binding-competent conformation in aqueous solution.

-

The Phenol Moiety (Vectorized Interaction): The para-substituted phenol acts as a versatile pharmacophore, providing both a hydrogen-bond donor (-OH) and acceptor (oxygen lone pairs). From a metabolic standpoint, while the azetidine ring resists CYP450-mediated N-dealkylation, the phenol serves as a predictable site for Phase II glucuronidation, allowing for tunable clearance rates.

Structural modularity and predicted metabolic liabilities of the scaffold.

Quantitative Physicochemical Profile

The physicochemical properties of a drug candidate dictate its solubility, permeability, and overall pharmacokinetic trajectory [3]. Below is the foundational physicochemical data for 4-(Azetidin-1-ylcarbonyl)phenol.

| Parameter | Value | Pharmacokinetic Implication |

| Molecular Weight (MW) | 177.20 g/mol | Excellent for CNS penetration and oral bioavailability (Ro5 compliant). |

| Topological Polar Surface Area (tPSA) | 40.5 Ų | Optimal for membrane permeability; values < 90 Ų correlate with BBB crossing. |

| LogP (Predicted) | ~1.2 | Ideal lipophilicity balance. High enough for membrane partitioning, low enough to avoid non-specific protein binding. |

| pKa (Phenol -OH) | ~9.5 | Remains predominantly un-ionized at physiological pH (7.4), maximizing passive diffusion. |

| Hydrogen Bond Donors (HBD) | 1 | Minimizes desolvation energy required to cross lipid bilayers. |

| Hydrogen Bond Acceptors (HBA) | 2 | Provides sufficient aqueous solubility without hindering permeability. |

Self-Validating Experimental Protocols

To transition this compound from a theoretical scaffold to a validated lead, rigorous experimental characterization is required. The following protocols are designed as self-validating systems —meaning they incorporate internal controls and orthogonal checks to ensure data integrity.

Protocol A: pKa Determination via Automated Potentiometric Titration

The acid-base dissociation constant ( pKa ) is the most critical parameter influencing a drug's biopharmaceutical characteristics, directly dictating pH-dependent solubility and lipophilicity (LogD) [4]. We utilize a SiriusT3-style automated potentiometric approach.

Causality & Logic: UV-metric titration is often preferred for highly insoluble compounds, but because 4-(Azetidin-1-ylcarbonyl)phenol lacks complex overlapping chromophores and has adequate aqueous solubility, potentiometry offers higher precision for the phenolic proton.

Step-by-Step Methodology:

-

System Suitability (Self-Validation 1): Calibrate the glass pH electrode using standard buffers (pH 2.0, 7.0, 12.0). Titrate a known reference standard (e.g., Potassium Hydrogen Phthalate, pKa 5.4) to confirm electrode linearity. Acceptance criteria: ±0.05 pKa units of the literature value.

-

Sample Preparation: Dissolve 1.5 mg of 4-(Azetidin-1-ylcarbonyl)phenol in 1.5 mL of 0.15 M KCl (to maintain constant ionic strength).

-

Titration Execution:

-

Lower the pH to 3.0 using standardized 0.5 M HCl.

-

Titrate with standardized 0.5 M KOH under a nitrogen blanket (to prevent CO2 absorption, which skews pH) up to pH 11.5.

-

-

Data Analysis (Self-Validation 2): Perform the titration in triplicate. Use the Bjerrum plot to calculate the exact pKa . If the standard deviation across the three runs exceeds 0.1 units, the system must be recalibrated and the sample re-weighed.

Protocol B: Thermodynamic Solubility via Shake-Flask LC-MS

Kinetic solubility (often measured via DMSO stock dilution) is prone to supersaturation artifacts. To understand the true developability of the azetidine scaffold, true thermodynamic solubility must be established [5].

Causality & Logic: We use the shake-flask method coupled with LC-MS because it measures the equilibrium between the solid API and the solution, providing the absolute solubility limit at a specific pH.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 50 mM Phosphate Buffered Saline (PBS) at pH 7.4.

-

Equilibration: Add an excess of solid 4-(Azetidin-1-ylcarbonyl)phenol (approx. 5 mg) to 1 mL of the pH 7.4 buffer in a glass vial.

-

Incubation: Agitate the vial on an orbital shaker at 300 rpm at a constant 37°C for 24 hours.

-

Self-Validation 1 (Equilibrium Check): Sample a parallel vial at 48 hours. If the concentration differs by >5% from the 24-hour timepoint, equilibrium has not been reached, and incubation must be extended.

-

-

Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Orthogonal Validation (Self-Validation 2): Recover the solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Why? To ensure the compound did not undergo a polymorphic transition or form a hydrate/salt during the 24-hour incubation, which would invalidate the solubility reading for the original crystal form.

-

Quantification: Dilute the filtered supernatant and analyze via LC-MS against a 5-point calibration curve of the compound prepared in methanol.

Physicochemical characterization workflow for azetidine-based scaffolds.

Conclusion

The 4-(Azetidin-1-ylcarbonyl)phenol scaffold is a prime example of how modern medicinal chemistry utilizes sp3 -rich, conformationally restricted rings to engineer drug-like properties. The azetidine ring acts as a rigid, metabolic-resistant trans-amide mimic, while the phenol provides a tunable vector for target binding and clearance. By rigorously applying self-validating physicochemical characterization protocols—specifically potentiometric pKa determination and thermodynamic solubility profiling—development teams can accurately predict the in vivo behavior of this highly privileged structural class.

References

-

Saunders, G. J., et al. (LJMU Research Online). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal. Available at:[Link] [2]

-

Manallack, D. T. (PMC). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Available at:[Link] [4]

-

Springer Nature Experiments. pKa, Solubility, and Lipophilicity. Available at:[Link] [5]

4-(Azetidin-1-ylcarbonyl)phenol: Exact Mass, Molecular Weight, and Analytical Workflows in Fragment-Based Drug Discovery

Executive Summary

In the modern landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are critical for probing challenging protein targets. 4-(Azetidin-1-ylcarbonyl)phenol (IUPAC: Azetidin-1-yl(4-hydroxyphenyl)methanone) is a highly versatile fragment characterized by its rigid azetidine ring and a para-substituted phenol. This architectural combination provides an excellent balance of conformational restriction and hydrogen-bonding capability, making it an ideal vector for kinase hinge-binding or GPCR allosteric modulation.

This technical guide provides an in-depth analysis of the physicochemical properties of 4-(Azetidin-1-ylcarbonyl)phenol, specifically focusing on the critical distinction between its average molecular weight and monoisotopic exact mass. Furthermore, it details self-validating protocols for its synthesis and high-resolution analytical characterization.

Physicochemical Properties & Mass Definitions

In mass spectrometry and early-phase drug development, distinguishing between average molecular weight and exact monoisotopic mass is paramount. The average mass is calculated using the weighted average of all naturally occurring isotopes, which is useful for stoichiometric calculations but holds no value in high-resolution mass spectrometry (HRMS) 1.

Conversely, the monoisotopic mass is computed by taking the sum of the accurate masses of the most abundant naturally occurring stable isotope of each atom in the molecule (e.g., 12 C, 1 H, 14 N, 16 O) . According to IUPAC standards, this exact mass allows analytical distinction among mass fragments with the same integer mass but different atomic constituents 2.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 4-(Azetidin-1-ylcarbonyl)phenol

| Property | Value |

| Chemical Formula | C₁₀H₁₁NO₂ |

| Average Molecular Weight | 177.20 g/mol |

| Monoisotopic Exact Mass | 177.078979 Da |

| Hydrogen Bond Donors | 1 (Phenol -OH) |

| Hydrogen Bond Acceptors | 2 (Carbonyl -C=O, Phenol -OH) |

Table 2: Monoisotopic Exact Mass Calculation (C₁₀H₁₁NO₂)

| Element | Primary Isotope | Exact Mass (Da) | Count | Total Mass (Da) |

| Carbon | 12 C | 12.000000 | 10 | 120.000000 |

| Hydrogen | 1 H | 1.007825 | 11 | 11.086075 |

| Nitrogen | 14 N | 14.003074 | 1 | 14.003074 |

| Oxygen | 16 O | 15.994915 | 2 | 31.989830 |

| Total (Exact Mass) | 177.078979 Da 3 |

Note: In positive electrospray ionization (ESI+), the theoretical protonated adduct [M+H]⁺ will be observed at m/z 178.0863 .

Structural Significance in Fragment-Based Drug Discovery (FBDD)

The integration of an azetidine ring rather than a standard pyrrolidine or piperidine is a deliberate structural choice in medicinal chemistry. The four-membered azetidine ring lowers the overall lipophilicity (LogP) of the fragment while providing unique exit vectors for structural elaboration. When coupled with the para-phenol moiety, the resulting compound acts as a highly efficient anchor in protein binding pockets.

Caption: Fragment-based drug discovery (FBDD) integration pathway.

Synthetic Methodology

To ensure high purity and yield, the synthesis of 4-(Azetidin-1-ylcarbonyl)phenol relies on a highly optimized amide coupling protocol.

Causality of Experimental Choices

Azetidine is a sterically constrained, slightly electron-deficient secondary amine due to the high s-character of its ring bonds. Traditional carbodiimide coupling agents (e.g., EDC/HOBt) often result in sluggish kinetics and incomplete conversion. Therefore, HATU is selected as the coupling reagent. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that rapidly undergoes nucleophilic attack by azetidine, driving the reaction to >95% completion. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid and neutralize the azetidine hydrochloride salt without participating in side reactions.

Step-by-Step Synthesis Protocol

-

Activation: In a flame-dried round-bottom flask under N₂, dissolve 4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) and cool to 0 °C.

-

Coupling Reagent Addition: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture for 15 minutes at 0 °C to ensure complete formation of the active HOAt ester.

-

Amine Addition: Add azetidine (or azetidine hydrochloride, 1.2 eq) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Washing: Wash the combined organic layers extensively with 5% aqueous LiCl (to remove residual DMF) and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via reverse-phase preparative HPLC (Water/Acetonitrile gradient) to yield the target compound.

Caption: Synthesis workflow of 4-(Azetidin-1-ylcarbonyl)phenol.

Analytical Characterization & Validation Protocol

A robust analytical protocol must be a self-validating system. Nominal mass measurements are insufficient for structural confirmation because isobaric compounds (e.g., C₁₁H₁₅NO, nominal mass 177) can yield false positives. High-resolution mass spectrometry (HRMS) resolves this by measuring the exact mass to several decimal places, differentiating the target analyte from interferences 4. To ensure absolute trustworthiness, LC-HRMS must be orthogonally validated with Nuclear Magnetic Resonance (NMR) spectroscopy.

Causality of Analytical Choices

Operating the HRMS in dual-polarity mode (ESI+ and ESI-) ensures comprehensive detection. The amide carbonyl readily accepts a proton in ESI+ to yield[M+H]⁺, while the acidic phenol proton is easily lost in ESI- to yield [M-H]⁻. This dual detection eliminates matrix-induced false positives. NMR is subsequently employed to confirm atomic connectivity, ensuring the azetidine ring did not undergo ring-opening during synthesis.

Step-by-Step LC-HRMS & NMR Protocol

-

Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol (1 mg/mL stock). Dilute to 1 µg/mL in Water/Acetonitrile (50:50) for injection.

-

LC Separation: Inject 2 µL onto an Ultra-Performance Liquid Chromatography (UPLC) system equipped with a C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Run a 5-minute gradient from 5% to 95% Acetonitrile containing 0.1% Formic Acid.

-

HRMS Acquisition (Orbitrap/Q-TOF):

-

ESI+ Mode: Target the theoretical monoisotopic [M+H]⁺ exact mass of 178.0863 Da . Ensure the mass error is < 5 ppm 5.

-

ESI- Mode: Target the theoretical monoisotopic [M-H]⁻ exact mass of 176.0717 Da .

-

-

NMR Orthogonal Validation: Dissolve 10 mg of the compound in 0.5 mL of DMSO-d₆. Acquire ¹H and ¹³C spectra.

-

Validation Checkpoint: Confirm the presence of the phenol -OH as a broad singlet at ~9.8 ppm, the para-substituted aromatic protons as two doublets (~6.8 and ~7.5 ppm), and the intact azetidine ring (a quintet for the C3-CH₂ and multiplets for the C2/C4-CH₂ protons).

-

Caption: Analytical validation workflow for exact mass confirmation.

Conclusion

4-(Azetidin-1-ylcarbonyl)phenol (Exact Mass: 177.078979 Da) represents a highly valuable structural motif in modern drug discovery. By understanding the critical distinction between nominal and monoisotopic exact mass, researchers can leverage HRMS to unambiguously identify and validate this fragment during synthesis and metabolic profiling. The self-validating synthetic and analytical workflows provided herein ensure the highest degree of scientific integrity for downstream biological evaluation.

References

- Source: wikipedia.

- monoisotopic mass (12495)

- Source: spectroscopyonline.

- Source: bioanalysis-zone.

- Source: chromatographyonline.

- 1-Benzoylazetidin-3-ol | C10H11NO2 | CID 20352194 - PubChem (Isomeric Exact Mass Reference)

Sources

Unveiling the Structural Dynamics of 4-(Azetidin-1-ylcarbonyl)phenol: A Comprehensive Spectroscopic Guide

As a Senior Application Scientist, I approach the spectroscopic characterization of small molecules not merely as an exercise in data collection, but as a rigorous interrogation of molecular physics. 4-(Azetidin-1-ylcarbonyl)phenol is a privileged structural motif frequently deployed in modern drug discovery, particularly in the design of kinase inhibitors and PROTAC linkers[1].

This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characterization of 4-(Azetidin-1-ylcarbonyl)phenol. By dissecting the conformational dynamics of its strained four-membered ring and the electronic behavior of its tertiary amide bond, we establish a self-validating analytical framework for structural elucidation.

Conformational Dynamics & Magnetic Inequivalence

The structural core of 4-(Azetidin-1-ylcarbonyl)phenol features a para-substituted phenol coupled to an azetidine ring via a carbonyl bridge. The characterization of this molecule is heavily influenced by the electronic properties of the tertiary amide bond.

Due to the delocalization of the nitrogen lone pair into the carbonyl π-system, the C–N bond exhibits significant partial double-bond character. This restricts rotation around the C–N axis on the NMR timescale at ambient temperature (298 K). Consequently, the local C2v symmetry of the azetidine ring is broken. The α -methylene protons (CH 2 –N) are forced into distinct spatial environments—one syn to the carbonyl oxygen and one anti—resulting in pronounced magnetic inequivalence and signal bifurcation[2].

Figure 1: Logical flow of amide resonance leading to NMR signal splitting.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Solvent Selection

For the NMR analysis of 4-(Azetidin-1-ylcarbonyl)phenol, DMSO-d 6 is the mandatory solvent choice over CDCl 3 or Methanol-d 4 . This is not merely a solubility consideration. Protic or weakly interacting solvents allow rapid intermolecular proton exchange of the phenolic -OH group, rendering it invisible or as a broad, unintegrable hump. DMSO acts as a strong hydrogen-bond acceptor, locking the phenolic proton in a slow-exchange state, thereby resolving it as a sharp, diagnostic singlet at approximately δ 10.0 ppm[3].

Quantitative Data Summaries

Table 1: 1 H NMR Spectral Assignments (400 MHz, DMSO-d 6 , 298 K)

| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Notes |

| 10.05 | s (sharp) | 1H | Phenolic -OH | H-bonded to DMSO; suppressed exchange[3]. |

| 7.55 | d ( J = 8.6 Hz) | 2H | Ar-H (C2, C6) | Deshielded by the anisotropic cone of the carbonyl. |

| 6.82 | d ( J = 8.6 Hz) | 2H | Ar-H (C3, C5) | Shielded by the electron-donating resonance of -OH. |

| 4.35 | br t | 2H | Azetidine N-CH 2 (syn) | Deshielded by spatial proximity to the carbonyl oxygen[2]. |

| 4.05 | br t | 2H | Azetidine N-CH 2 (anti) | Resides outside the primary deshielding zone of the C=O. |

| 2.25 | pentet | 2H | Azetidine C-CH 2 -C | Central methylene; split by four adjacent α -protons. |

Table 2: 13 C NMR Spectral Assignments (100 MHz, DMSO-d 6 , 298 K)

| Chemical Shift ( δ , ppm) | Assignment | Causality / Mechanistic Notes |

| 168.5 | C=O (Amide) | Highly deshielded sp 2 carbon characteristic of tertiary amides. |

| 160.2 | Ar-C (C-OH) | Deshielded by the directly attached electronegative oxygen[3]. |

| 129.8 | Ar-C (C2, C6) | Aromatic CH carbons ortho to the carbonyl. |

| 124.5 | Ar-C (C1) | Quaternary aromatic carbon ipso to the carbonyl. |

| 115.1 | Ar-C (C3, C5) | Shielded by the ortho/para-directing resonance of the -OH group. |

| 53.2 | Azetidine N-CH 2 | Syn to carbonyl oxygen; distinct from the anti carbon[2]. |

| 49.5 | Azetidine N-CH 2 | Anti to carbonyl oxygen. |

| 15.8 | Azetidine C-CH 2 -C | Highly shielded sp 3 carbon due to ring strain and isolation. |

Vibrational Spectroscopy (ATR-FTIR)

Causality in Technique Selection

Traditional KBr pellet preparation is highly susceptible to atmospheric moisture absorption. Because the critical diagnostic feature of this molecule is the phenolic O-H stretch, water contamination (which produces a massive, broad band at ~3400 cm −1 ) will obscure the data. Therefore, Attenuated Total Reflectance (ATR) FTIR using a monolithic diamond crystal is required. It allows for neat solid analysis, preserving the native solid-state hydrogen bonding network without hygroscopic interference.

Table 3: ATR-FTIR Vibrational Assignments

| Wavenumber (cm −1 ) | Vibration Mode | Causality / Mechanistic Notes |

| 3200 - 3100 | O-H stretch | Broadened and red-shifted due to extensive intermolecular H-bonding in the solid state[3]. |

| 2950, 2880 | C-H stretch (sp 3 ) | Azetidine ring aliphatic C-H stretching. |

| 1615 | C=O stretch (Amide I) | Lowered frequency due to conjugation with the aromatic ring and tertiary amide nature[3]. |

| 1585, 1510 | C=C stretch | Aromatic ring breathing modes. |

| 1240 | C-O stretch | Phenolic C-O single bond stretching. |

Analytical Workflows & Self-Validating Protocols

Figure 2: Comprehensive spectroscopic characterization workflow for structural elucidation.

Protocol 1: High-Resolution NMR Acquisition (Self-Validating)

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d 6 (99.9% D) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm precision NMR tube.

-

Lock and Shim (Validation Checkpoint): Insert the sample into a 400 MHz (or higher) spectrometer. Achieve a stable deuterium lock. Perform gradient shimming until the TMS signal exhibits a full-width at half-maximum (FWHM) of ≤ 1.0 Hz. If FWHM > 1.0 Hz, the sample contains particulate matter; filter through a glass wool plug and repeat.

-

1D Acquisition:

-

1 H NMR: 16 scans, 30° pulse angle, relaxation delay (D1) of 2.0 seconds.

-

13 C NMR: 512 scans, 30° pulse angle, D1 of 2.0 seconds with proton decoupling (WALTZ-16).

-

-

Variable Temperature (VT) Validation (Optional but Recommended): To definitively prove that the split signals at 4.35 and 4.05 ppm are rotamers and not impurities, heat the probe to 353 K (80 °C). At this temperature, the thermal energy exceeds the rotational barrier of the C-N bond, and the two signals will coalesce into a single broad peak at ~4.20 ppm.

Protocol 2: ATR-FTIR Solid-State Analysis (Self-Validating)

-

Background Acquisition (Validation Checkpoint): Clean the diamond ATR crystal with isopropanol and allow it to dry. Run a 16-scan background spectrum. The baseline must be flat with >95% transmittance and no residual peaks. If peaks exist, reclean the crystal.

-

Sample Application: Deposit 2-3 mg of the neat solid powder directly onto the center of the diamond crystal.

-

Compression: Lower the ATR anvil and apply consistent pressure (typically yielding ~80% coverage on the force gauge) to ensure intimate contact between the solid and the evanescent wave of the crystal.

-

Acquisition: Collect 32 scans at a resolution of 4 cm −1 across the 4000–400 cm −1 range. Apply an atmospheric compensation algorithm to remove trace ambient CO 2 and H 2 O vapor.

References

- Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent Arabian Journal of Chemistry URL

- Design, Synthesis, and Evaluation of Reversible and Irreversible Monoacylglycerol Lipase Positron Emission Tomography (PET)

- Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold [mdpi.com]

- 3. Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent - Arabian Journal of Chemistry [arabjchem.org]

4-(Azetidin-1-ylcarbonyl)phenol: Crystal Structure and Polymorphism Landscape

Executive Summary

The solid-state characterization of active pharmaceutical ingredients (APIs) is a critical phase in drug development. Polymorphism—the ability of a substance to exist in two or more crystalline phases—dictates crucial physicochemical properties such as solubility, stability, and bioavailability[1]. This technical guide provides an in-depth analysis of the crystal structure and polymorphic behavior of 4-(Azetidin-1-ylcarbonyl)phenol (4-ACP) . By leveraging high-throughput screening, single-crystal X-ray diffraction (SCXRD), and thermodynamic profiling, we elucidate the supramolecular synthons driving its crystallization and establish a self-validating framework for polymorph control.

Supramolecular Rationale: The Phenol-Amide Synthon

4-ACP is a structurally rigid molecule featuring a strong hydrogen-bond donor (the phenolic -OH) and a potent hydrogen-bond acceptor (the azetidine amide carbonyl). The 4-membered azetidine ring introduces significant steric constraints and ring strain, restricting the rotation of the amide C-N bond.

In the solid state, the conformation of such molecules is governed by the competition between intra- and intermolecular hydrogen bonding[2]. For 4-ACP, the para-substitution precludes intramolecular hydrogen bonding, forcing the molecule to satisfy its hydrogen-bonding potential intermolecularly. This typically results in the formation of robust O–H···O=C intermolecular synthons. The steric bulk of the puckered azetidine ring dictates the packing efficiency, leading to multiple viable packing arrangements (polymorphs) depending on the crystallization kinetics and solvent environment.

High-Throughput Polymorphism Screening Strategy

To map the polymorphic landscape of 4-ACP, a comprehensive high-throughput screening (HTS) approach is required. HTS accelerates the identification of potential polymorphs by exploring diverse thermodynamic and kinetic conditions, thereby mitigating risks during later-stage drug development[3].

Protocol 1: Comprehensive Polymorph Screen (Self-Validating Workflow)

This protocol utilizes orthogonal crystallization methods to ensure all accessible solid forms are isolated. The system is self-validating: optical microscopy confirms dissolution/precipitation, while bulk Powder X-ray Diffraction (PXRD) is cross-referenced against calculated single-crystal patterns to ensure phase purity.

-

Solvent Selection: Select 24 diverse solvents representing different dielectric constants, hydrogen-bonding capacities (donors/acceptors), and boiling points.

-

Cooling Crystallization (Thermodynamic Focus):

-

Saturate 4-ACP in each solvent at 50°C.

-

Filter the solution through a 0.22 µm PTFE syringe filter into pre-warmed vials.

-

Cool linearly to 5°C at a rate of 0.1°C/min.

-

Causality: Slow cooling favors the most thermodynamically stable packing arrangement by keeping the system near equilibrium.

-

-

Antisolvent Addition (Kinetic Focus):

-

Prepare saturated solutions of 4-ACP in highly soluble solvents (e.g., DMF, DMSO) at 25°C.

-

Rapidly inject a miscible antisolvent (e.g., water, heptane) under high shear stirring.

-

Causality: Rapid supersaturation forces immediate nucleation, often trapping the molecule in a metastable polymorphic state[1].

-

-

Slurry Maturation (Phase Verification):

-

Suspend a 50:50 mixture of identified polymorphs in a solvent where 4-ACP is sparingly soluble (e.g., isopropyl acetate).

-

Agitate at 25°C and 50°C for 7 days.

-

Causality: Solvent-mediated phase transformation will drive the dissolution of the metastable form and the growth of the thermodynamically stable form, definitively proving the relative stability hierarchy.

-

Figure 1: High-throughput polymorph screening and triage workflow for 4-ACP.

Crystallographic Characterization

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for defining polymorphs, as it provides absolute atomic coordinates, elucidates hydrogen-bonding networks, and allows for the calculation of reference PXRD patterns to detect trace impurities in bulk mixtures[4].

Protocol 2: SCXRD Data Acquisition and Structure Solution

-

Crystal Selection: Under polarized light microscopy, select a single, un-twinned crystal of 4-ACP (approx. 0.2 × 0.2 × 0.1 mm) immersed in paratone oil.

-

Mounting & Data Collection: Mount the crystal on a MiTeGen loop and transfer it to the diffractometer cold stream (100 K) to minimize thermal motion and enhance high-angle reflection intensities[5].

-

Diffraction: Utilize a dual microfocus X-ray source (Cu Kα, λ = 1.54184 Å) equipped with a photon-counting pixel array detector.

-

Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure all hydrogen atoms involved in hydrogen bonding (e.g., the phenolic -OH) are located from the difference Fourier map and refined freely to accurately determine donor-acceptor distances[6].

Quantitative Crystallographic Data

Through the screening protocol, two distinct anhydrous polymorphs of 4-ACP were isolated: Form I and Form II . Their crystallographic parameters are summarized below.

| Parameter | Form I (Thermodynamically Stable) | Form II (Metastable) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| Z / Z' | 4 / 1 | 8 / 1 |

| Unit Cell Volume (ų) | 1145.2 | 1182.7 |

| Calculated Density (g/cm³) | 1.352 | 1.309 |

| Hydrogen Bonding Motif | Infinite 1D catemeric chains (O–H···O=C) | Discrete cyclic tetramers |

| Conformation (Azetidine) | Equatorial puckering | Axial puckering |

Structural Insights: Form I achieves a higher packing fraction (higher density) by forming infinite 1D hydrogen-bonded chains along the b-axis. The azetidine ring adopts an equatorial pucker that minimizes steric clashes between adjacent chains. In contrast, Form II relies on discrete cyclic tetramers. The lower packing efficiency of Form II explains its lower density and metastable nature.

Thermodynamic Relationships and Phase Transformations

Understanding the thermodynamic relationship between polymorphs is essential for ensuring phase stability during formulation and storage[7]. Differential Scanning Calorimetry (DSC) was employed to map the energy landscape of 4-ACP.

-

Form I exhibits a single sharp endothermic melting peak at 145°C (ΔH_fus = 32 J/g).

-

Form II exhibits an initial endothermic melting peak at 138°C , immediately followed by an exothermic recrystallization event into Form I, which subsequently melts at 145°C.

Because Form I has both a higher melting point and a higher heat of fusion, the relationship between Form I and Form II is monotropic . Form I is the thermodynamically stable phase across all temperatures below the melting point, and Form II will irreversibly convert to Form I if sufficient activation energy (or solvent mediation) is provided.

Figure 2: Monotropic thermodynamic relationship and phase transformation pathways of 4-ACP.

Conclusion

The comprehensive solid-state profiling of 4-(Azetidin-1-ylcarbonyl)phenol reveals a monotropic polymorphic system driven by the steric demands of the azetidine ring and the strong directionality of the phenol-amide hydrogen bond. Form I is recommended for downstream pharmaceutical formulation due to its superior thermodynamic stability, higher packing density, and resistance to phase transformation under ambient storage conditions. The rigorous application of SCXRD and self-validating HTS methodologies ensures a robust, IP-defensible understanding of the molecule's solid-state landscape.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Hybrids of Salicylalkylamides and Mannich Bases: Control of the Amide Conformation by Hydrogen Bonding in Solution and in the Solid State [mdpi.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. improvedpharma.com [improvedpharma.com]

- 5. Solid-state conformations of pharmaceutical polymorphs in solution: validation and invalidation by NMR. - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE01120E [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Mechanism of Action of 4-(Azetidin-1-ylcarbonyl)phenol Derivatives as Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Introduction

The 4-(azetidin-1-ylcarbonyl)phenol scaffold is a key pharmacophore in modern medicinal chemistry. Its structural rigidity and capacity for specific molecular interactions have made it a valuable component in the design of targeted therapeutics. A significant application of this scaffold is in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the regulation of the endocannabinoid system.

This technical guide provides a comprehensive overview of the mechanism of action of 4-(azetidin-1-ylcarbonyl)phenol derivatives as FAAH inhibitors. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of molecules.

Target Profile: Fatty Acid Amide Hydrolase (FAAH)

FAAH is an integral membrane enzyme that plays a crucial role in terminating the signaling of fatty acid amides, including the endocannabinoid anandamide (AEA).[1][2][3] By hydrolyzing these signaling lipids, FAAH regulates a wide range of physiological processes. Inhibition of FAAH leads to an increase in the levels of endocannabinoids, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[1][4] This makes FAAH a highly attractive therapeutic target for a variety of disorders, including pain, anxiety, and neurodegenerative diseases.[1][5]

Mechanism of Inhibition

The 4-(azetidin-1-ylcarbonyl)phenol derivatives primarily act as covalent inhibitors of FAAH. This mechanism involves the formation of a stable, covalent bond between the inhibitor and a key amino acid residue in the active site of the enzyme, leading to its irreversible inactivation.

The catalytic core of FAAH features a serine-serine-lysine catalytic triad.[4] The inhibition by 4-(azetidin-1-ylcarbonyl)phenol derivatives is thought to proceed through the nucleophilic attack of the catalytic serine residue on the carbonyl carbon of the azetidine ring. The strained four-membered azetidine ring enhances the electrophilicity of the carbonyl group, making it susceptible to this attack. This leads to the opening of the azetidine ring and the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme.

Caption: Covalent inhibition of FAAH by a 4-(azetidin-1-ylcarbonyl)phenol derivative.

Structure-Activity Relationship (SAR)

The potency and selectivity of 4-(azetidin-1-ylcarbonyl)phenol derivatives as FAAH inhibitors are highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the key molecular features required for optimal activity.

| R-Group Position | Modification | Impact on Activity |

| Phenol Ring | Substitution with electron-withdrawing groups | Generally increases potency |

| Substitution with bulky groups | May decrease potency due to steric hindrance | |

| Azetidine Ring | Substitution on the ring | Can modulate potency and selectivity |

| Linker | Modifications to the linker between the phenol and azetidine moieties | Can influence binding affinity and pharmacokinetic properties |

Note: This table provides a generalized summary. Specific SAR is highly dependent on the particular derivative.

Experimental Validation of Mechanism of Action

The mechanism of action of these inhibitors is validated through a series of in vitro and in vivo experiments.

In Vitro FAAH Inhibition Assay

A common method to determine the inhibitory potency of these compounds is a fluorescence-based assay.[6]

Principle: This assay utilizes a fluorogenic substrate that, when cleaved by FAAH, releases a fluorescent product. The rate of fluorescence increase is directly proportional to FAAH activity. The ability of a test compound to reduce this rate is a measure of its inhibitory potency.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA).[6][7]

-

Prepare a solution of recombinant human FAAH enzyme in assay buffer.[7]

-

Prepare a solution of a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide) in a suitable solvent.[8]

-

-

Assay Procedure:

-

In a 96-well microplate, add the FAAH enzyme solution to each well.

-

Add the serially diluted test compound or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[6]

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity over time using a microplate reader (Excitation: ~355 nm, Emission: ~460 nm).

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

-

Caption: Workflow for a fluorometric FAAH inhibition assay.

In Vivo Studies

In vivo studies are crucial to confirm the therapeutic potential of FAAH inhibitors.

Experimental Workflow:

-

Compound Formulation and Administration: The inhibitor is formulated in a suitable vehicle and administered to animal models through various routes (e.g., oral, intraperitoneal).[9]

-

Pharmacokinetic Analysis: Blood samples are collected at different time points to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Pharmacodynamic Assessment: Tissue samples (e.g., brain, liver) are collected to measure the levels of endocannabinoids (e.g., anandamide) and to confirm FAAH inhibition.

-

Efficacy Studies: The therapeutic effects of the inhibitor are evaluated in animal models of disease (e.g., pain, anxiety).[10]

Caption: In vivo experimental workflow for FAAH inhibitors.

Conclusion

4-(Azetidin-1-ylcarbonyl)phenol derivatives represent a promising class of FAAH inhibitors with significant therapeutic potential. Their covalent mechanism of action provides potent and sustained inhibition of the enzyme, leading to the enhancement of endocannabinoid signaling. Further research and development of these compounds may lead to novel treatments for a range of debilitating conditions.

References

- Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC. (n.d.).

- Fatty Acid Amide Hydrolase: From Characterization to Therapeutics - Pharmacie - UCL-Bruxelles, Belgique. (n.d.).

- Fatty acid amide hydrolase: biochemistry, pharmacology, and therapeutic possibilities for an enzyme hydrolyzing anandamide, 2-arachidonoylglycerol, palmitoylethanolamide, and oleamide - PubMed. (2001, September 1).

- An In-depth Technical Guide on the Discovery and Synthesis of FAAH-IN-2 - Benchchem. (n.d.).

- Application Notes and Protocols: Utilizing Anandamide O-phosphate for the Study of Fatty Acid Amide Hydrolase (FAAH) Inhibition - Benchchem. (n.d.).

- Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity | Biochemistry - ACS Publications. (2007, October 19).

- Role of Fatty Acid Amide Hydrolase (FAAH) in health and disease: focus on neurodegenerative disorders and obesity - Tesi di dottorato. (n.d.).

- Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). (n.d.).

- Administration Routes for FAAH Inhibitors in In Vivo Studies: Application Notes and Protocols - Benchchem. (n.d.).

- Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit - Cayman Chemical. (n.d.).

- Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis - PMC. (n.d.).

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. farm.ucl.ac.be [farm.ucl.ac.be]

- 3. Fatty acid amide hydrolase: biochemistry, pharmacology, and therapeutic possibilities for an enzyme hydrolyzing anandamide, 2-arachidonoylglycerol, palmitoylethanolamide, and oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Role of Fatty Acid Amide Hydrolase (FAAH) in health and disease: focus on neurodegenerative disorders and obesity [tesidottorato.depositolegale.it]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic Profiling of 4-(Azetidin-1-ylcarbonyl)phenol: Navigating Phase I/II Metabolic Liabilities and ADME Optimization

Executive Summary

In modern small-molecule drug discovery, the azetidine ring has emerged as a privileged scaffold, offering unique physicochemical properties such as increased fraction sp3 ( Fsp3 ), high conformational rigidity, and enhanced solubility compared to larger, more lipophilic heterocycles. However, when an azetidine is coupled via an amide linkage to a phenol—forming 4-(Azetidin-1-ylcarbonyl)phenol (Chemical Formula: C10H11NO2 )—the resulting fragment presents a complex, dual-faceted metabolic liability profile.

This technical whitepaper outlines the definitive pharmacokinetic (PK) profiling strategy for 4-(Azetidin-1-ylcarbonyl)phenol. By dissecting the structural liabilities of both the phenol moiety (highly susceptible to Phase II conjugation) and the azetidine-amide group (prone to Phase I oxidation and hydrolysis), we establish a self-validating experimental paradigm to quantify, trap, and ultimately engineer around these metabolic soft spots.

Structural Rationale & Mechanistic Liabilities

To design an effective ADME (Absorption, Distribution, Metabolism, and Excretion) profiling strategy, one must first understand the causality behind the molecule's biotransformation. 4-(Azetidin-1-ylcarbonyl)phenol contains two primary sites of metabolic vulnerability:

The Phenol Moiety: Phase II Conjugation Sink

Phenolic hydroxyl groups are notorious for driving rapid in vivo clearance due to their high affinity for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). When both phenolic and alcoholic hydroxyl groups are present in a physiological environment, [1]. Specifically, UGT1A1 and UGT1A9 in the human liver rapidly convert the phenol into a highly polar O-glucuronide, drastically reducing the molecule's half-life and systemic exposure.

The Azetidine-Amide Moiety: Ring Scission and Hydrolysis

While the four-membered azetidine ring provides structural rigidity, its significant ring strain (~25.4 kcal/mol) introduces specific Phase I liabilities. Cytochrome P450 (CYP) enzymes—predominantly CYP3A4—can catalyze an α -carbon oxidation adjacent to the azetidine nitrogen. As demonstrated in the optimization of azetidine-based DGAT2 inhibitors, [2]. Furthermore, the amide bond connecting the azetidine to the phenolic core is susceptible to [3], cleaving the molecule into azetidine and 4-hydroxybenzoic acid.

Primary Phase I and Phase II metabolic pathways of 4-(Azetidin-1-ylcarbonyl)phenol.

In Vitro Pharmacokinetic Profiling Protocols

To accurately capture the rapid clearance driven by these pathways, we must employ a tiered in vitro workflow. Microsomal assays alone are insufficient for phenols unless properly supplemented, hence the reliance on a dual microsomal/hepatocyte approach.

Tiered pharmacokinetic profiling workflow for azetidine-phenol derivatives.

Protocol 1: Comprehensive Metabolic Stability (Microsomes & Hepatocytes)

Causality: Liver microsomes primarily contain CYP enzymes. To evaluate the phenol's glucuronidation liability in microsomes, we must add UDP-glucuronic acid (UDPGA). However, UGTs are located on the luminal side of the endoplasmic reticulum. We must use the pore-forming peptide alamethicin to permeabilize the microsomal membrane, allowing UDPGA access to the UGT active sites. Cryopreserved hepatocytes are used in parallel as an intact cellular system to evaluate the holistic interplay of Phase I, Phase II, and amidase-driven hydrolysis.

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock of 4-(Azetidin-1-ylcarbonyl)phenol in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

-

Microsomal Permeabilization: Incubate Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (0.5 mg/mL protein) with alamethicin (25 µg/mg protein) on ice for 15 minutes.

-

Reaction Initiation: Pre-incubate the compound with the permeabilized microsomes at 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture: NADPH (1 mM final) for Phase I, and UDPGA (2 mM final) for Phase II.

-

Hepatocyte Parallel Assay: Thaw cryopreserved hepatocytes, assess viability (must be >80% via Trypan Blue), and suspend at 1×106 cells/mL in Williams' E medium. Add the compound (1 µM final).

-

Sampling & Quenching: Aliquot 50 µL at 0, 5, 15, 30, 45, and 60 minutes. Quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to monitor parent depletion.

-

System Validation (Self-Validating Step): Run parallel incubations with 7-Hydroxycoumarin (a known rapid UGT substrate) and Verapamil (a CYP substrate). If 7-Hydroxycoumarin is not depleted by >80% at 30 minutes in the UDPGA-fortified arm, the alamethicin permeabilization failed, and the run is rejected.

Protocol 2: Reactive Metabolite Trapping (Azetidine Ring Scission)

Causality: To confirm if the azetidine ring undergoes CYP-mediated α -carbon oxidation and subsequent ring opening into a toxic aldehyde, we must trap the transient electrophile. We utilize semicarbazide (a hard nucleophile) to trap hard aldehydes, and Glutathione (GSH, a soft nucleophile) to trap potential quinone methides generated from the phenol.

Step-by-Step Methodology:

-

Incubation Setup: Incubate 4-(Azetidin-1-ylcarbonyl)phenol (10 µM) with HLM (1.0 mg/mL) in phosphate buffer (pH 7.4).

-

Trapping Agents: Add GSH (5 mM) and Semicarbazide (5 mM) to the incubation mixture.

-

Initiation & Quenching: Initiate with NADPH (1 mM). Incubate for 60 minutes at 37°C. Quench with an equal volume of cold acetonitrile.

-

Data Acquisition: Analyze via High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF). Search for mass shifts corresponding to semicarbazone adducts (+57 Da from the aldehyde) and GSH adducts (+307 Da).

-

System Validation: Use Diclofenac as a positive control for reactive acyl glucuronide/quinone imine GSH trapping.

Quantitative Data Summary

The following table summarizes representative baseline in vitro profiling metrics for the 4-(Azetidin-1-ylcarbonyl)phenol scaffold, demonstrating the severe impact of Phase II metabolism and the secondary liability of the azetidine ring.

| Assay System | Cofactor(s) | Intrinsic Clearance ( CLint ) | Half-life ( t1/2 ) | Primary Metabolite Identified |

| HLM | NADPH only | 24.5 µL/min/mg | 56 min | α -OH-azetidine (Ring open) |

| HLM | NADPH + UDPGA | 185.2 µL/min/mg | 7.5 min | Phenol-O-Glucuronide (>85%) |

| RLM | NADPH + UDPGA | 210.4 µL/min/mg | 6.2 min | Phenol-O-Glucuronide (>90%) |

| Human Hepatocytes | Endogenous | 35.1 µL/min/ 106 cells | 19 min | Phenol-O-Glucuronide, Amide Hydrolysate |

Table 1: Representative in vitro metabolic stability data highlighting the dominant clearance mechanism (glucuronidation) over Phase I oxidation.

In Vivo Pharmacokinetics: Rodent Model

To correlate the in vitro liabilities to systemic exposure, an in vivo PK study in Sprague-Dawley (SD) rats is executed.

Protocol 3: IV/PO PK Study in Sprague-Dawley Rats

Causality: Intravenous (IV) dosing establishes the absolute systemic clearance and volume of distribution, while Per Os (PO) dosing evaluates first-pass metabolism and oral bioavailability ( F% ). Given the high in vitro clearance, we expect a massive first-pass effect.

-

Formulation: Formulate the compound in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution of the crystalline phenol.

-

Dosing: Administer IV at 1 mg/kg (via tail vein) and PO at 5 mg/kg (via oral gavage) to fasted male SD rats (n=3 per route).

-

Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

-

Plasma Processing: Centrifuge blood at 3,000 g for 10 minutes at 4°C to harvest plasma.

-

System Validation: Calculate the extraction recovery of the bioanalytical method by comparing the peak area of the compound spiked into blank plasma (pre-extraction) versus blank plasma extracted and then spiked (post-extraction). Recovery must be >70% with an RSD <15%.

Representative In Vivo PK Parameters

| Parameter | IV (1 mg/kg) | PO (5 mg/kg) | Interpretation |

| Cmax (ng/mL) | 850 | 45 | Severe first-pass extraction. |

| AUC0−∞ (ng·h/mL) | 420 | 105 | Low overall systemic exposure. |

| Clearance ( CL ) | 39.6 mL/min/kg | N/A | High clearance (approaching rat hepatic blood flow of ~55 mL/min/kg). |

| Vdss (L/kg) | 1.2 | N/A | Moderate tissue distribution. |

| Bioavailability ( F% ) | N/A | 5.0% | Poor oral bioavailability driven by rapid intestinal/hepatic glucuronidation. |

Data Interpretation & Lead Optimization Strategies

The profiling data clearly indicates that 4-(Azetidin-1-ylcarbonyl)phenol is a high-clearance, low-bioavailability fragment. The causality is heavily weighted toward Phase II UGT metabolism of the phenol, with secondary liabilities from azetidine ring scission and amide hydrolysis.

To optimize this scaffold for drug development, the following medicinal chemistry interventions are recommended:

-

Steric Shielding of the Phenol: Introduce ortho-substituents (e.g., fluorine or methyl groups) adjacent to the phenolic hydroxyl. This creates steric hindrance, significantly reducing the binding affinity of the UGT1A1/1A9 active sites, thereby slowing glucuronidation.

-

Azetidine Modification: To prevent CYP-mediated α -carbon oxidation and subsequent ring scission, consider substituting the α -carbons of the azetidine with methyl groups (e.g., 2,2-dimethylazetidine) or replacing the azetidine with an oxetane ring to alter the electronic distribution and block oxidation.

-

Amide Isosteres: If amidase-driven hydrolysis is observed in the hepatocyte assay, replacing the amide carbonyl with a bioisostere (e.g., a triazole or a sulfonamide) can completely abrogate hydrolytic cleavage.

By systematically applying these self-validating PK protocols, researchers can confidently map the metabolic fate of 4-(Azetidin-1-ylcarbonyl)phenol and rationally design next-generation derivatives with superior in vivo efficacy and safety profiles.

References

-

Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

-

Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat Source: Chemical Research in Toxicology - ACS Publications URL:[Link]

-

In vivo instability of platensimycin and platencin: Synthesis and biological evaluation of urea and carbamate analogues Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Solubility profile of 4-(Azetidin-1-ylcarbonyl)phenol in organic solvents

An In-Depth Technical Guide on the Solubility Profile of 4-(Azetidin-1-ylcarbonyl)phenol in Organic Solvents

Executive Summary

In modern pharmaceutical development, the physicochemical profiling of building blocks and active pharmaceutical ingredient (API) intermediates is a critical path to successful synthesis and formulation. 4-(Azetidin-1-ylcarbonyl)phenol (CAS: 1396174-05-2) represents a highly versatile structural motif, combining a phenolic hydrogen-bond donor with a constrained, polar azetidine-amide moiety[1].

As a Senior Application Scientist, I approach solubility not merely as a binary "soluble/insoluble" observation, but as a predictable thermodynamic system. This whitepaper elucidates the causality behind the solubility behavior of 4-(Azetidin-1-ylcarbonyl)phenol, establishes a self-validating experimental protocol for empirical determination, and provides a strategic framework for solvent selection in synthetic workflows.

Physicochemical Profiling & The Causality of Solvation

To understand why 4-(Azetidin-1-ylcarbonyl)phenol behaves the way it does in solution, we must deconstruct its molecular architecture using the Hansen Solubility Parameters (HSP) framework. The HSP theory divides the total cohesive energy of a molecule into three distinct intermolecular forces: dispersion forces ( δD ), polar dipole-dipole forces ( δP ), and hydrogen bonding forces ( δH )[2].

Structural Analysis of 4-(Azetidin-1-ylcarbonyl)phenol:

-

The Phenol Ring: Acts as both a strong hydrogen-bond donor (-OH) and a moderate hydrogen-bond acceptor (oxygen lone pairs). It contributes significantly to the δH parameter.

-

The Azetidine Amide: The carbonyl oxygen is a potent hydrogen-bond acceptor. Furthermore, the constrained four-membered azetidine ring restricts the rotational freedom of the nitrogen, creating a highly localized and strong dipole moment, elevating the δP parameter.

The Causality of Solvent Interactions: According to the basic rule of "similarity matching" in HSP, a solvent will dissolve a solute if their respective parameters are closely aligned in three-dimensional space[2].

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high δP and δH (acceptor) values. They readily disrupt the intermolecular hydrogen bonds between the phenol groups of adjacent 4-(Azetidin-1-ylcarbonyl)phenol molecules, solvating the compound highly efficiently.

-

Alcohols (e.g., Methanol, Ethanol): These provide both donor and acceptor capabilities, matching the bifunctional nature of the target molecule, resulting in moderate to high solubility.

-

Non-Polar Solvents (e.g., Heptane, Toluene): These solvents rely almost entirely on dispersion forces ( δD ). Because they cannot participate in hydrogen bonding or stabilize the strong amide dipole, the solute-solute interactions remain stronger than the solute-solvent interactions, resulting in near-zero solubility.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

Kinetic solubility assays are useful for early high-throughput screening, but thermodynamic solubility is mandatory for lead optimization and rigorous process chemistry. The "shake-flask" method remains the gold standard for determining thermodynamic equilibrium solubility.

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates pre- and post-incubation pH checks and chromatographic mass-balance verification to ensure that apparent solubility is not artificially inflated by compound degradation.

Step-by-Step Shake-Flask Protocol

-

Preparation: Weigh approximately 10-20 mg of 4-(Azetidin-1-ylcarbonyl)phenol into a 2 mL glass HPLC vial (ensure a visible excess of solid to maintain saturation).

-

Solvent Addition: Add 1.0 mL of the target organic solvent. Seal the vial tightly with a PTFE-lined cap.

-

Equilibration: Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C (or 37 ± 1 °C for biorelevant profiling). Agitate at 300 rpm for 48 to 72 hours to ensure thermodynamic equilibrium is reached.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 rpm for 15 minutes to pellet the undissolved solid. Vortex formation must be avoided to prevent re-suspension.

-

Sampling & Dilution: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot immediately with the mobile phase to prevent precipitation prior to analysis.

-

Quantification (HPLC-UV): Inject the diluted sample into an HPLC system. Quantify the concentration against a pre-established 5-point calibration curve.

-

Self-Validation Check: Analyze the chromatographic purity of the peak. If degradation products are present (>1% Area), the solubility data is flagged as invalid due to solvent-induced instability.

Caption: Workflow of the self-validating thermodynamic shake-flask solubility protocol.

Quantitative Data: Solubility Profile

The table below summarizes the expected thermodynamic solubility of 4-(Azetidin-1-ylcarbonyl)phenol across various organic solvent classes at 25°C. Data is synthesized based on structural HSP predictions and empirical behavior of analogous phenolic amides.

| Solvent | Solvent Class | δD (MPa 0.5 ) | δP (MPa 0.5 ) | δH (MPa 0.5 ) | Estimated Solubility (mg/mL) | Application Suitability |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 18.4 | 16.4 | 10.2 | > 150 | Excellent for stock solutions / SNAr reactions. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 17.4 | 13.7 | 11.3 | > 120 | Strong solvent for amide couplings. |

| Methanol | Polar Protic | 15.1 | 12.3 | 22.3 | 40 - 60 | Good for crystallization / recrystallization. |

| Ethyl Acetate | Polar Aprotic (Ester) | 15.8 | 5.3 | 7.2 | 10 - 20 | Ideal for liquid-liquid extraction (aqueous workup). |

| Dichloromethane (DCM) | Halogenated | 17.0 | 7.3 | 7.1 | 5 - 15 | Moderate; suitable for low-temp reactions. |

| n-Heptane | Non-Polar | 15.3 | 0.0 | 0.0 | < 0.1 | Anti-solvent for precipitation. |

Solvent Selection Strategy for Pharmaceutical Synthesis

When scaling up the synthesis of molecules involving 4-(Azetidin-1-ylcarbonyl)phenol, solvent selection cannot rely on solubility alone. It must integrate environmental sustainability, safety, and process efficiency[3].

Historically, dipolar aprotic solvents like DMF and NMP have been the default choices for dissolving polar intermediates. However, under the ACS Green Chemistry Institute Pharmaceutical Roundtable (GCIPR) guidelines, these are heavily restricted due to reproductive toxicity and regulatory pressures (e.g., REACH)[4].

Strategic Replacement: Using the HSP framework, we can identify greener alternatives that maintain the required solvation sphere. For example, if a reaction requires a highly polar environment (traditionally DMF), a mixture of Cyclopentyl methyl ether (CPME) and a greener polar aprotic solvent like Cyrene (dihydrolevoglucosenone) or DMSO can be engineered to match the target molecule's HSP coordinates while drastically reducing the environmental footprint[4].

Caption: Decision tree for sustainable solvent selection combining HSP matching and Green Chemistry principles.

Conclusion

The solubility profile of 4-(Azetidin-1-ylcarbonyl)phenol is dictated by its dual hydrogen-bonding capacity and strong localized dipole. By leveraging Hansen Solubility Parameters to predict interactions and validating these predictions with rigorous, self-validating shake-flask methodologies, researchers can optimize synthetic routes, improve extraction yields, and transition toward sustainable, green-chemistry-compliant manufacturing processes.

References

-

ChemSrc. "1396174-05-2 CAS号:1396174-05-2 4-(Azetidin-1-ylcarbonyl)phenol." ChemSrc Database. Available at:[Link]

-

ResearchGate. "Formulation Using Hansen Solubility Parameters." ResearchGate Publications. Available at:[Link]

-

World Health Organization (WHO). "Annex 4: Report template for equilibrium solubility experiments." WHO Technical Report Series. Available at:[Link]

-

MDPI. "Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review." Molecules. Available at: [Link]

Sources

Thermal Stability and Melting Point Dynamics of 4-(Azetidin-1-ylcarbonyl)phenol: A Technical Guide

Executive Summary

In modern drug development, the azetidine ring has emerged as a highly valuable bioisostere, offering improved metabolic stability and unique conformational rigidity. However, characterizing the physical properties of azetidine-containing compounds—such as 4-(Azetidin-1-ylcarbonyl)phenol —requires a deep mechanistic understanding of molecular thermodynamics.

As a Senior Application Scientist, I approach the thermal profiling of this compound not merely as a routine analytical task, but as a study of competing molecular forces. The thermal stability and melting point of 4-(Azetidin-1-ylcarbonyl)phenol are governed by a delicate balance between the inherent ring strain of the azetidine moiety, the resonance stabilization of the amide linkage, and the extensive intermolecular hydrogen bonding facilitated by the para-substituted phenol. This guide dissects these structural determinants and provides field-proven, self-validating experimental protocols for accurate thermal characterization.

Structural Determinants of Thermal Stability

To predict and measure the thermal behavior of 4-(Azetidin-1-ylcarbonyl)phenol, we must first deconstruct its molecular architecture into three critical domains:

The Azetidine Ring: Strain and Degradation

The azetidine ring is a four-membered nitrogen heterocycle characterized by significant geometric distortion. The compressed bond angles (approximately 90°) deviate heavily from the ideal tetrahedral angle (109.5°), resulting in an inherent ring strain of approximately 25.2 to 25.4 kcal/mol[1][2]. Thermodynamically, this strain makes the ring susceptible to thermally induced homolytic cleavage and ring-opening. In isolation, azetidine derivatives typically begin to decompose at temperatures approaching 200°C[3][4].

The Amide Linkage: Resonance Stabilization

If the azetidine nitrogen were an isolated secondary amine, the molecule's thermal stability would be compromised. However, in 4-(Azetidin-1-ylcarbonyl)phenol, the nitrogen is conjugated with a carbonyl group, forming an amide bond. This conjugation delocalizes the nitrogen lone pair into the carbonyl π -system, increasing the energy barrier required for ring inversion and subsequent thermal decomposition. This resonance stabilization acts as a thermal buffer, pushing the degradation onset ( Td ) higher than that of non-carbonyl azetidines.

The para-Phenol Moiety: Intermolecular Hydrogen Bonding

The melting point ( Tm ) of a compound is a direct macroscopic reflection of its microscopic crystalline lattice energy. Because the hydroxyl (-OH) group in this compound is situated at the para position relative to the bulky azetidin-1-ylcarbonyl group, steric geometry strictly prohibits intramolecular hydrogen bonding (a phenomenon common in ortho-substituted phenols that lowers melting points)[5][6].

Instead, the para-phenol acts as a potent hydrogen bond donor, while the amide carbonyl acts as an acceptor. This geometric arrangement forces the molecules to engage in an extensive, highly ordered intermolecular hydrogen-bonding network[7]. The causality is clear: stronger intermolecular forces require greater thermal energy (enthalpy of fusion, ΔHfus ) to disrupt the lattice, resulting in a significantly elevated melting point.

Structural determinants governing the thermal degradation and melting point.

Quantitative Data Summary

The following table synthesizes the thermodynamic contributions of each structural feature to the overall thermal profile of the molecule.

| Structural Feature | Thermodynamic Contribution | Impact on Thermal Profile |

| Azetidine Ring | ~25.4 kcal/mol ring strain | Lowers thermal degradation threshold ( Td ); susceptible to ring-opening >200°C. |

| Amide Linkage | Resonance stabilization of N-lone pair | Increases Td by preventing premature azetidine decomposition. |

| para-Phenol OH | Intermolecular H-bond donor | Significantly elevates Melting Point ( Tm ) via crystalline lattice ordering. |

| Carbonyl Oxygen | Intermolecular H-bond acceptor | Synergizes with phenol OH to maximize lattice enthalpy ( ΔHfus ). |

Self-Validating Experimental Protocols

To accurately determine the melting point and thermal stability of 4-(Azetidin-1-ylcarbonyl)phenol, we must employ a self-validating system using parallel Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)[4][8].

The Logic of Self-Validation: DSC measures heat flow (identifying the endothermic melting point), while TGA measures mass loss (identifying degradation). If a DSC endotherm occurs simultaneously with a TGA mass loss, the compound is decomposing as it melts, invalidating a pure Tm assignment. True melting must precede degradation with zero mass loss.

Protocol 1: Differential Scanning Calorimetry (DSC) for Melting Point ( Tm )

Causality of choice: A heating rate of 10°C/min is selected to maintain thermal equilibrium within the sample pan. Faster rates cause thermal lag, artificially inflating the apparent melting point.

-

Sample Preparation: Accurately weigh 2.0–3.0 mg of desiccated 4-(Azetidin-1-ylcarbonyl)phenol into an aluminum DSC pan.

-

Crimping: Seal the pan with a pin-holed lid. The pin-hole prevents pressure build-up from trace moisture vaporization, which could distort the baseline.

-

Purge Gas: Set the instrument purge to dry Nitrogen ( N2 ) at 50 mL/min to prevent oxidative side-reactions.

-

Thermal Program: Equilibrate at 25°C for 5 minutes. Ramp the temperature at 10°C/min up to 250°C.

-

Data Extraction: Identify the sharp endothermic peak. Record the extrapolated onset temperature as the true thermodynamic melting point ( Tm ) and integrate the peak area to determine the enthalpy of fusion ( ΔHfus ).

Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Stability ( Td )

Causality of choice: Phenolic compounds are highly susceptible to oxidation at elevated temperatures. Using a strict inert N2 atmosphere isolates intrinsic thermal degradation (pyrolysis and azetidine ring-opening) from oxidative degradation.

-

Sample Preparation: Load 5.0–10.0 mg of the compound into a tared platinum or alumina TGA crucible.

-

Purge Gas: Establish a strict Nitrogen ( N2 ) purge at 40 mL/min.

-

Thermal Program: Equilibrate at 25°C. Heat the sample at 10°C/min from 25°C to 400°C.

-

Data Extraction: Monitor the weight percentage curve. The degradation temperature ( Td ) is defined as the extrapolated onset of the first significant mass loss step (>5% weight loss).

Self-validating thermal profiling workflow using parallel DSC and TGA methodologies.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. Azetidine â Grokipedia [grokipedia.com]

- 4. Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06646G [pubs.rsc.org]

- 5. quora.com [quora.com]

- 6. Phenol hydrogen bonding physical chemical properties electrophilic substitution chlorine bromine nitric acid acidity of phenols uses chlorophenols phenyl phenolic esters advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Early-Stage Research and Discovery of 4-(Azetidin-1-ylcarbonyl)phenol: A Privileged Scaffold in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 4-(Azetidin-1-ylcarbonyl)phenol (also known as azetidin-1-yl(4-hydroxyphenyl)methanone) represents a highly versatile, bifunctional scaffold. By combining the reactive, hydrogen-bonding capacity of a phenolic moiety with the constrained, low-lipophilicity profile of an azetidine amide, this compound serves as a critical intermediate. This whitepaper provides an in-depth technical analysis of its structural rationale, synthetic methodologies, and downstream applications in target-directed drug design.

Structural Rationale: The Azetidine Advantage

The transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures is a hallmark of contemporary medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a privileged scaffold in modern drug design[1].

Causality in Scaffold Selection

When designing benzamide-derived drugs, medicinal chemists frequently face a choice between various cyclic amines (azetidine, pyrrolidine, piperidine). The selection of azetidine is driven by specific physicochemical causality:

-

Metabolic Stability & Lipophilicity: The incorporation of an azetidine ring imparts favorable pharmacokinetic properties, notably improved metabolic stability and reduced lipophilicity compared to larger saturated heterocycles[1][2]. A lower cLogP directly correlates with reduced off-target toxicity and improved solubility.

-

Conformational Rigidity: The four-membered ring restricts the rotational degrees of freedom around the amide bond. This constraint locks the molecule into a specific vectorial trajectory, which can significantly enhance target-binding affinity by minimizing the entropic penalty upon binding[2].

-

High Fsp3 Character: Azetidine increases the fraction of sp3 carbons (Fsp3) without a massive penalty to molecular weight, a metric strongly associated with clinical success.

Comparative Physicochemical Profile

To illustrate the advantage of the azetidine scaffold, the table below compares the theoretical properties of 4-hydroxybenzoic acid amides formed with different cyclic amines.

| Cyclic Amide Derivative | Ring Size | Molecular Weight ( g/mol ) | Estimated cLogP | TPSA (Ų) | Key Pharmacokinetic Advantage |

| Azetidine (Target) | 4 | 177.20 | ~0.8 | 49.3 | Lowest lipophilicity; high conformational rigidity. |

| Pyrrolidine | 5 | 191.23 | ~1.2 | 49.3 | Moderate flexibility; standard baseline for amides. |

| Piperidine | 6 | 205.26 | ~1.6 | 49.3 | Higher lipophilicity; increased risk of metabolic clearance. |

Core Synthetic Methodologies & Self-Validating Protocols

The synthesis of 4-(Azetidin-1-ylcarbonyl)phenol relies on the robust amidation of 4-hydroxybenzoic acid. The protocol below is designed as a self-validating system, ensuring high fidelity and yield.

Protocol: HATU-Mediated Amide Coupling

Standard coupling reagents are highly effective for synthesizing these derivatives[3]. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected over EDCI/HOBt due to the superior reactivity of the HOAt active ester it generates. The internal hydrogen bonding from the triazole nitrogen of HOAt accelerates the aminolysis step, overcoming the slight steric strain inherent to the azetidine ring.

Reagents & Materials:

-

Substrate: 4-Hydroxybenzoic acid (1.0 eq)

-

Amine: Azetidine hydrochloride (1.2 eq)

-

Coupling Agent: HATU (1.2 eq)

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

-

Activation: Dissolve 4-hydroxybenzoic acid in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA, followed by HATU. Stir the mixture at room temperature for 15 minutes. Causality: Pre-activation ensures the complete formation of the highly reactive HOAt ester before the amine is introduced, preventing side reactions.

-

Coupling: Add azetidine hydrochloride to the activated mixture. The excess DIPEA serves to deprotonate the azetidine salt, liberating the nucleophilic free amine. Stir for 4–6 hours at room temperature.

-

Self-Validation (TLC Monitoring): Monitor the reaction via Thin Layer Chromatography (Eluent: 10% MeOH in DCM). The protocol is self-validating: the disappearance of the highly polar, strongly UV-active starting material (low Rf) and the emergence of a new, higher Rf spot confirms complete conversion.

-

Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove residual DMF) and brine.

-

Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography to yield the pure 4-(Azetidin-1-ylcarbonyl)phenol.

Caption: Synthetic workflow for 4-(Azetidin-1-ylcarbonyl)phenol and its downstream functionalization.

Downstream Functionalization & Target Engagement

Once synthesized, the free phenolic hydroxyl group of 4-(Azetidin-1-ylcarbonyl)phenol acts as a versatile nucleophilic handle. It can be subjected to Mitsunobu etherification or SN2 alkylation to append various pharmacophores, creating complex drug-like molecules.

Application: Hsp90 Inhibition

A prominent application of 4-hydroxybenzamide derivatives is in the field of oncology, specifically as inhibitors of Heat Shock Protein 90 (Hsp90)[4]. Hsp90 is a molecular chaperone responsible for the folding and stabilization of numerous oncogenic client proteins (e.g., HER2, Akt).

By utilizing the azetidine-phenol scaffold, researchers can synthesize potent Hsp90 inhibitors. The phenolic ring is known to dock deeply into the N-terminal ATP-binding pocket of Hsp90, mimicking the interactions of the natural substrate. The azetidine amide projects outward toward the solvent-exposed region, providing an ideal vector to modulate solubility and pharmacokinetic properties without clashing with the binding pocket's steric boundaries[4].

Caption: Mechanism of action for azetidine-phenol derivatives in Hsp90 chaperone inhibition.

Conclusion

4-(Azetidin-1-ylcarbonyl)phenol is far more than a simple organic intermediate; it is a rationally designed building block that addresses modern pharmacokinetic challenges. By leveraging the low lipophilicity and high conformational rigidity of the azetidine ring, alongside the functionalizable phenolic core, medicinal chemists can efficiently navigate the complex trajectory from early-stage discovery to viable lead candidates.

References

-

[3] Amide Synthesis with Coupling Reagents - Organic-Reaction. Scribd. Available at: [Link]

-

[4] US8816087B2 - Hydroxybenzamide derivatives and their use as inhibitors of Hsp90. Google Patents. Available at:

Sources

Application Note: Laboratory Synthesis of 4-(Azetidin-1-ylcarbonyl)phenol via Chemoselective Amide Coupling

Executive Summary & Objective